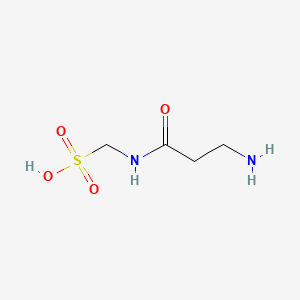

((3-Aminopropanoyl)amino)methanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((3-Aminopropanoyl)amino)methanesulfonic acid: is an organic compound with the molecular formula CH4N2O3S. It is a white to off-white solid with a melting point of 132-134°C (decomposition) and a density of 2.09±0.1 g/cm³ . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Heating and Pressurizing Method: One method involves heating and pressurizing 2-propylene-1-sodium sulfonate and liquid ammonia in the presence of a catalyst. This results in an addition reaction to obtain 3-aminopropanesulfonic acid sodium. The product is then acidified with dilute sulfuric acid to obtain a 3-aminopropanesulfonic acid solution.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ((3-Aminopropanoyl)amino)methanesulfonic acid can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.

Reduction: This compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

Substitution: Substitution reactions involve the replacement of one functional group in the molecule with another. Common reagents for these reactions include halogens and other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Halogens, such as chlorine and bromine, are commonly used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced derivatives of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand its interactions with biological molecules.

Medicine:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: ((3-Aminopropanoyl)amino)methanesulfonic acid can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with key proteins involved in these pathways.

Comparison with Similar Compounds

Methanesulfonic Acid: Methanesulfonic acid (CH3SO3H) is a similar compound with different applications and properties.

Aminocaproic Acid: Aminocaproic acid (C6H13NO2) is another similar compound used in different contexts.

Uniqueness:

Biological Activity

((3-Aminopropanoyl)amino)methanesulfonic acid, often referred to as a derivative of methanesulfonic acid, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and implications in therapeutic applications.

Chemical Structure and Properties

The compound this compound features a sulfonic acid group attached to an amine, which plays a crucial role in its biological activity. The structural formula can be represented as follows:

This structure allows it to interact with various biological systems, potentially influencing enzyme activity and cellular processes.

Antimicrobial Properties

Recent studies have indicated that compounds containing methanesulfonic acid derivatives exhibit significant antimicrobial activity. For instance, sulfonylhydrazones derived from methanesulfonic acid have shown excellent inhibition against fungal pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/ml . This suggests that this compound could exhibit similar antimicrobial properties.

Enzyme Inhibition

Methanesulfonic acid derivatives are known for their ability to inhibit carbonic anhydrase (CA), an enzyme critical in various physiological processes. Inhibitors of CA can be useful in treating conditions like glaucoma and epilepsy. The inhibition parameters such as Km, IC50, and Ki have been quantitatively assessed for various sulfonamide derivatives, indicating that structural modifications can enhance inhibitory potency .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of methanesulfonyl chloride with amino acids or their derivatives. This method allows for the introduction of the aminopropanoyl group, which is essential for its biological activity.

Synthesis Pathway

- Starting Materials : Methanesulfonyl chloride, 3-aminopropanoic acid.

- Reaction Conditions : The reaction is usually conducted in a solvent such as dichloromethane at low temperatures to prevent side reactions.

- Purification : The product is purified through recrystallization or chromatography.

Case Studies and Research Findings

Several research studies have explored the biological implications of compounds similar to this compound:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of methanesulfonic acid possess significant antimicrobial properties against various pathogens .

- Enzyme Inhibition Research : Investigations into the inhibition of human carbonic anhydrase isoenzymes revealed that specific structural modifications could enhance the inhibitory effects significantly, with some compounds achieving IC values in the nanomolar range .

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity (MIC μg/ml) | Carbonic Anhydrase Inhibition (IC50 M) |

|---|---|---|

| This compound | TBD | TBD |

| Sulfonylhydrazones | 8-16 | 4.86 × 10⁻⁶ |

| Other Methanesulfonate Derivatives | Varies | Varies |

Properties

CAS No. |

7478-90-2 |

|---|---|

Molecular Formula |

C4H10N2O4S |

Molecular Weight |

182.20 g/mol |

IUPAC Name |

(3-aminopropanoylamino)methanesulfonic acid |

InChI |

InChI=1S/C4H10N2O4S/c5-2-1-4(7)6-3-11(8,9)10/h1-3,5H2,(H,6,7)(H,8,9,10) |

InChI Key |

BUAPAMDEVSJIGE-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(=O)NCS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.